

Unraveling "Compound CS47": A Technical Overview of L-DOS47 and ASC47

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Compound of Interest

Compound Name: CS47

Cat. No.: B15601832

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Introduction

The designation "Compound **CS47**" does not correspond to a single, universally recognized molecule in publicly available scientific literature. Initial research indicates that this term may be associated with at least two distinct investigational drug candidates: L-DOS47, an immunoconjugate for oncology, and ASC47, a novel agent for weight loss. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available clinical data for both compounds, prepared for researchers, scientists, and drug development professionals. Due to the ambiguity of the term "Compound **CS47**," this document will address each molecule in separate, detailed sections.

L-DOS47: A Targeted Immunoconjugate for Non-Small Cell Lung Cancer

L-DOS47 is an investigational therapeutic agent designed for the treatment of non-small cell lung cancer (NSCLC). It is an immunoconjugate that combines a targeted antibody with a potent enzymatic payload to selectively act on tumor cells.

Discovery and Composition

L-DOS47 is a targeted urease–anti-CEACAM6 immunoconjugate.^[1] This structure consists of:

- An antibody fragment that specifically targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 6 (CEACAM6), a protein often overexpressed on the surface of NSCLC

cells.

- A urease enzyme payload derived from *Canavalia ensiformis* (jack bean).

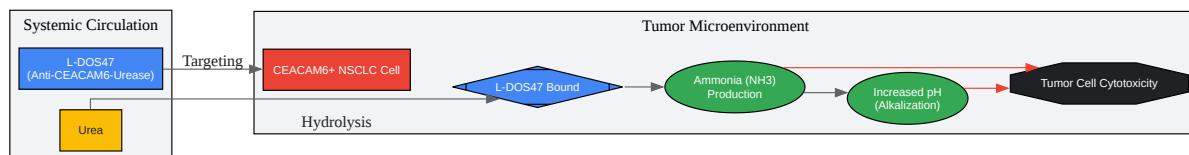
The core therapeutic concept is to deliver the urease enzyme directly to the tumor microenvironment.

Mechanism of Action

The proposed mechanism of action for L-DOS47 centers on the enzymatic activity of urease at the tumor site.

- Targeting: The anti-CEACAM6 antibody component of L-DOS47 binds to CEACAM6-expressing cancer cells.
- Enzymatic Conversion: Once localized, the urease enzyme catalyzes the hydrolysis of systemic urea into ammonia and carbon dioxide.
- Microenvironment Alkalization: The production of ammonia leads to a localized increase in pH, altering the acidity of the tumor microenvironment.
- Cytotoxicity: This combination of direct ammonia toxicity and a rise in pH is cytotoxic to cancer cells.^[1]

In preclinical in vitro studies, the cytotoxic effects of L-DOS47 were found to be additive when combined with pemetrexed and carboplatin against the A549 human lung adenocarcinoma cell line.^[1]



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Figure 1: Proposed Mechanism of Action for L-DOS47.

Clinical Studies and Data

L-DOS47 has been evaluated in Phase I clinical trials for safety, tolerability, and preliminary efficacy.

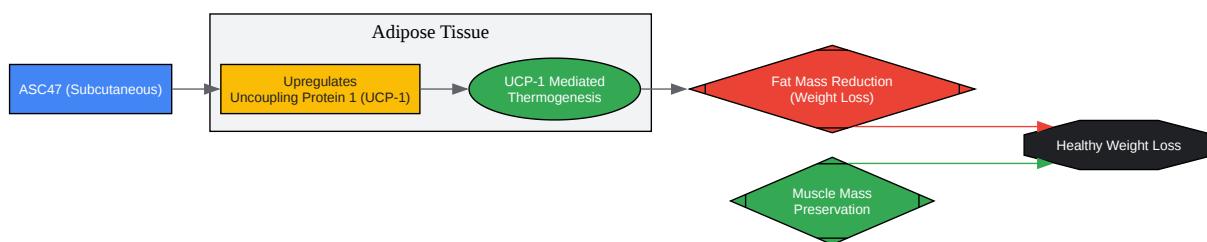
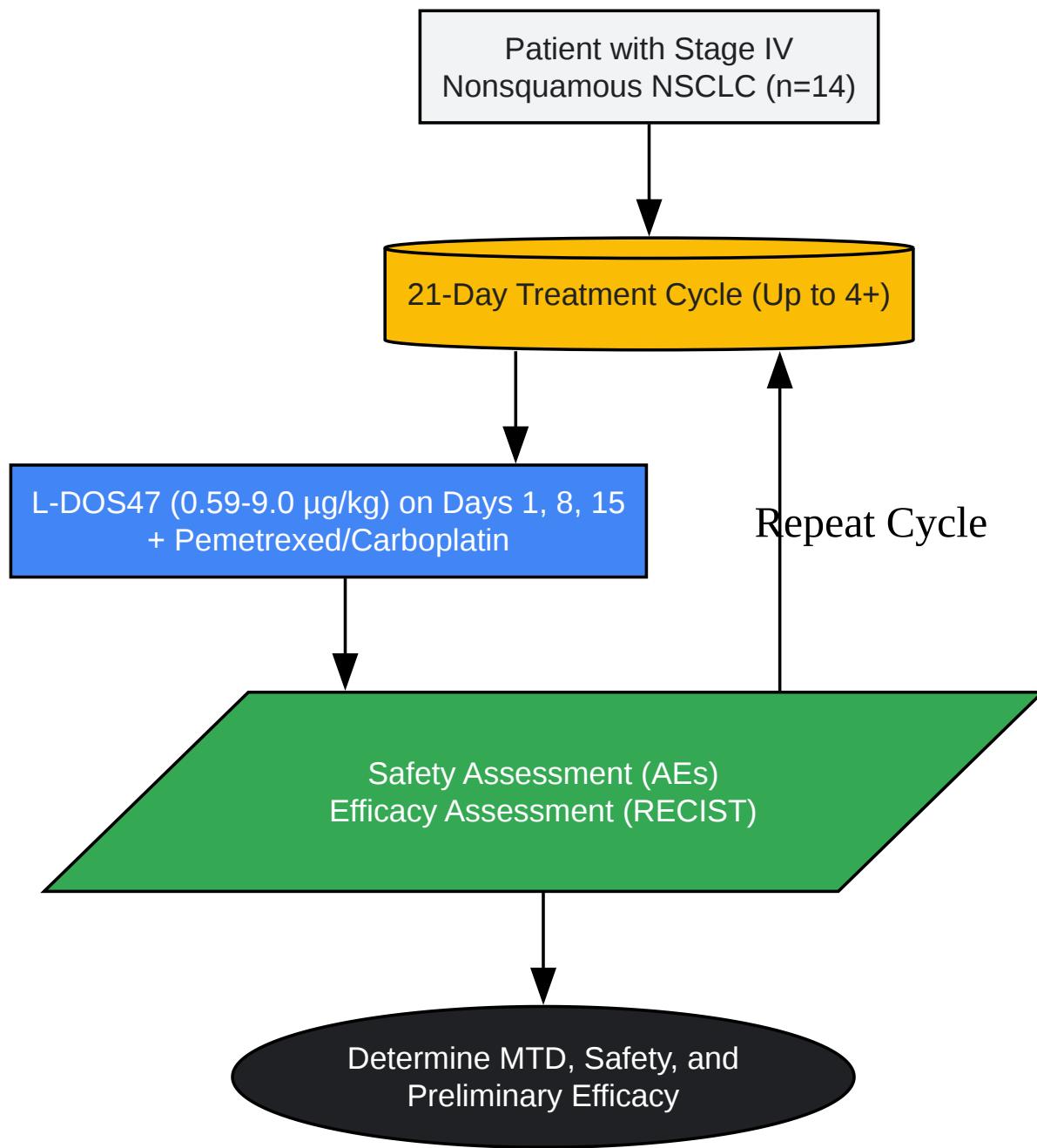
1. First-in-Human Monotherapy Study (NSCLC)

- Objective: To determine the safe dosage of L-DOS47 administered intravenously as a monotherapy.
- Key Findings: Weekly doses ranging from 0.12 to 13.55 $\mu\text{g}/\text{kg}$ were generally well tolerated. [2] One instance of dose-limiting toxicity (spinal pain) was observed.[2] Among the participants, 32 patients achieved stable disease after two cycles of treatment.[2]

2. Phase I Dose-Escalation Study in Combination with Chemotherapy (NSCLC)

This study evaluated L-DOS47 in combination with standard-of-care chemotherapy (pemetrexed and carboplatin) in patients with Stage IV recurrent or metastatic nonsquamous NSCLC.[1]

- Experimental Protocol:
 - Design: Open-label, dose-escalation study.
 - Patient Population: 14 patients with Stage IV nonsquamous NSCLC.
 - Dosing Regimen: L-DOS47 was administered on days 1, 8, and 15 of each 21-day cycle, with doses escalating from 0.59 to 9.0 $\mu\text{g}/\text{kg}$. This was combined with standard doses of pemetrexed and carboplatin.[1][3]
 - Duration: Patients received up to four cycles, with continued treatment allowed at the physician's discretion.[1]
 - Assessments: Safety was monitored via adverse event (AE) reporting. Efficacy was assessed using Response Evaluation Criteria in Solid Tumors (RECIST v1.1).[3]



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